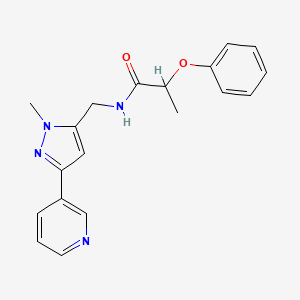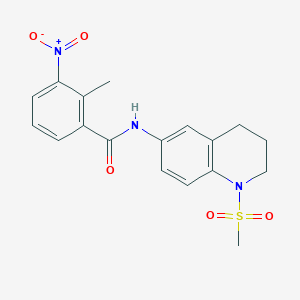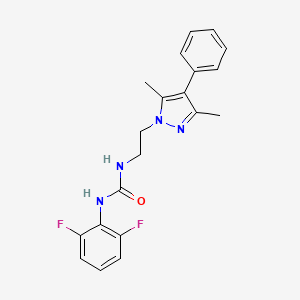![molecular formula C16H11Cl2N3O3 B2896109 methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate CAS No. 1376439-87-0](/img/structure/B2896109.png)
methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of the nitrogen in the ring creates a variety of potential bonding patterns and contributes to the complexity and reactivity of compounds containing a pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds are involved in a wide range of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents attached to the pyrrole ring. In general, pyrrole compounds are polar due to the presence of the nitrogen atom, and they have the ability to form hydrogen bonds .Scientific Research Applications
Complexation with Metals for Textile Dyeing
A study by Isaac Oluwatobi Abolude et al. (2021) explored the synthesis of disperse dyes derived from thiophene, including structures similar to the compound , and their complexation with metals such as copper, cobalt, and zinc. These metal-complexed dyes were applied to polyester and nylon fabrics, demonstrating good levelness and excellent fastness properties. This research underscores the utility of such compounds in developing dyes with desirable properties for textile applications Abolude et al., 2021.
Antimicrobial Activity
Yahya Nural et al. (2018) investigated polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for their antimicrobial properties. The compounds showed promising activity against various bacterial and fungal strains, including M. tuberculosis, indicating potential as powerful antimycobacterial agents Nural et al., 2018.
Synthesis of Novel Derivatives
Research by Prativa B. S. Dawadi and J. Lugtenburg (2011) on the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related derivatives demonstrates the chemical versatility of this compound class. They detailed an efficient method for accessing a new library of pyrrole derivatives, highlighting the compound's significance in synthetic organic chemistry Dawadi & Lugtenburg, 2011.
Anticancer and Antimicrobial Agents
Another study by H. Hafez, Abdel-Rhman B. A. El-Gazzar, and S. Al-Hussain (2016) synthesized pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activity. This research points to the potential of such compounds in developing new therapeutic agents Hafez et al., 2016.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-[2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-24-16(23)14-5-3-11(20-14)6-9(8-19)15(22)21-13-4-2-10(17)7-12(13)18/h2-7,20H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMAIRODFPMJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile](/img/structure/B2896027.png)

![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)
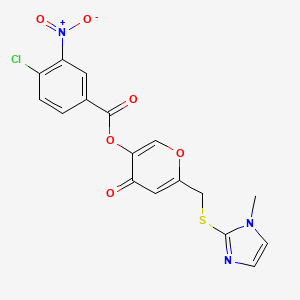
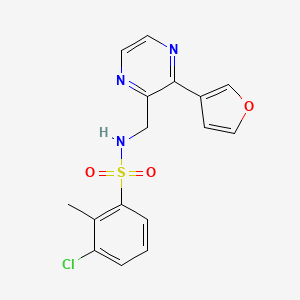
![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)

![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)
